Cas no 2228118-20-3 (methyl 2-amino-4-fluoro-3,3,4-trimethylpentanoate)

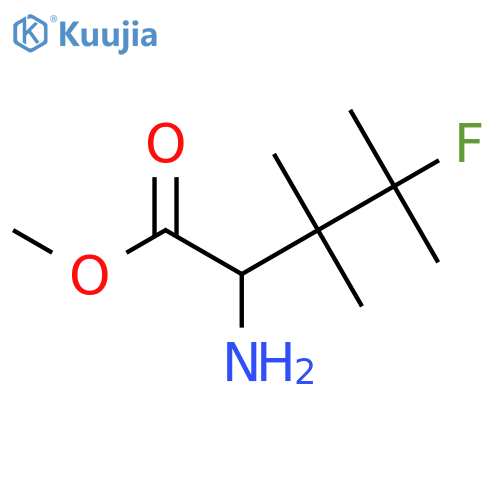

2228118-20-3 structure

商品名:methyl 2-amino-4-fluoro-3,3,4-trimethylpentanoate

methyl 2-amino-4-fluoro-3,3,4-trimethylpentanoate 化学的及び物理的性質

名前と識別子

-

- methyl 2-amino-4-fluoro-3,3,4-trimethylpentanoate

- EN300-1767933

- 2228118-20-3

-

- インチ: 1S/C9H18FNO2/c1-8(2,9(3,4)10)6(11)7(12)13-5/h6H,11H2,1-5H3

- InChIKey: SJQXQBHBGWVQMS-UHFFFAOYSA-N

- ほほえんだ: FC(C)(C)C(C)(C)C(C(=O)OC)N

計算された属性

- せいみつぶんしりょう: 191.13215698g/mol

- どういたいしつりょう: 191.13215698g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 13

- 回転可能化学結合数: 4

- 複雑さ: 202

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.4

- トポロジー分子極性表面積: 52.3Ų

methyl 2-amino-4-fluoro-3,3,4-trimethylpentanoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1767933-0.25g |

methyl 2-amino-4-fluoro-3,3,4-trimethylpentanoate |

2228118-20-3 | 0.25g |

$1887.0 | 2023-09-20 | ||

| Enamine | EN300-1767933-5.0g |

methyl 2-amino-4-fluoro-3,3,4-trimethylpentanoate |

2228118-20-3 | 5g |

$5949.0 | 2023-06-03 | ||

| Enamine | EN300-1767933-5g |

methyl 2-amino-4-fluoro-3,3,4-trimethylpentanoate |

2228118-20-3 | 5g |

$5949.0 | 2023-09-20 | ||

| Enamine | EN300-1767933-0.5g |

methyl 2-amino-4-fluoro-3,3,4-trimethylpentanoate |

2228118-20-3 | 0.5g |

$1968.0 | 2023-09-20 | ||

| Enamine | EN300-1767933-10.0g |

methyl 2-amino-4-fluoro-3,3,4-trimethylpentanoate |

2228118-20-3 | 10g |

$8819.0 | 2023-06-03 | ||

| Enamine | EN300-1767933-1.0g |

methyl 2-amino-4-fluoro-3,3,4-trimethylpentanoate |

2228118-20-3 | 1g |

$2050.0 | 2023-06-03 | ||

| Enamine | EN300-1767933-0.1g |

methyl 2-amino-4-fluoro-3,3,4-trimethylpentanoate |

2228118-20-3 | 0.1g |

$1804.0 | 2023-09-20 | ||

| Enamine | EN300-1767933-1g |

methyl 2-amino-4-fluoro-3,3,4-trimethylpentanoate |

2228118-20-3 | 1g |

$2050.0 | 2023-09-20 | ||

| Enamine | EN300-1767933-10g |

methyl 2-amino-4-fluoro-3,3,4-trimethylpentanoate |

2228118-20-3 | 10g |

$8819.0 | 2023-09-20 | ||

| Enamine | EN300-1767933-0.05g |

methyl 2-amino-4-fluoro-3,3,4-trimethylpentanoate |

2228118-20-3 | 0.05g |

$1723.0 | 2023-09-20 |

methyl 2-amino-4-fluoro-3,3,4-trimethylpentanoate 関連文献

-

Yu Tang,Jian Dou,Christopher M. Andolina,Yuting Li,Hongbin Ma,Stephen D. House,Xiaoyan Zhang,Judith Yang,Franklin (Feng) Tao Phys. Chem. Chem. Phys., 2018,20, 6440-6449

-

2. Transition states for cysteine redox processes modeled by DFT and solvent-assisted proton exchange†Craig A. Bayse Org. Biomol. Chem., 2011,9, 4748-4751

-

Kenji Sakota,Markus Schütz,Matthias Schmies,Raphael Moritz,Aude Bouchet,Takamasa Ikeda,Yuuki Kouno,Hiroshi Sekiya,Otto Dopfer Phys. Chem. Chem. Phys., 2014,16, 3798-3806

-

Laura Zepeda-Velazquez,Benjamin Macphail,Michael A. Brook Polym. Chem., 2016,7, 4458-4466

-

Amalia Poblador-Bahamonde,Eric Clot Dalton Trans., 2013,42, 776-781

2228118-20-3 (methyl 2-amino-4-fluoro-3,3,4-trimethylpentanoate) 関連製品

- 2352073-06-2(Ethyl 2-amino-3-(2-hydroxypyridin-3-yl)propanoate)

- 2171464-62-1(4-cyano-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5,5,5-trifluoropentanoic acid)

- 868217-60-1(2-{(2-chloro-6-fluorophenyl)methylsulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole)

- 67319-55-5(1,1'-Biphenyl, 2,3,5-trifluoro-)

- 19742-92-8(3,3'-Dichlorodiphenyl disulfide)

- 1369401-50-2(3-3-(2-methylphenyl)phenylbutan-1-amine)

- 7463-35-6(N-(3-Chloro-2-methylphenyl)acetamide)

- 1368332-19-7(4-AMINO-2-CYCLOHEXYLBUTAN-2-OL)

- 1485565-50-1(1-cyclohexyl-1H-1,2,3-triazole-4-carbaldehyde)

- 896843-77-9(2-2-amino-5-(3-methoxyphenoxy)pyrimidin-4-yl-5-(2-chlorophenyl)methoxyphenol)

推奨される供給者

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量